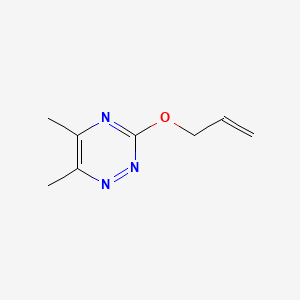
as-Triazine, 3-(allyloxy)-5,6-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
as-Triazine, 3-(allyloxy)-5,6-dimethyl- is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The presence of nitrogen atoms in the triazine ring imparts unique chemical properties, making these compounds valuable in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 3-(allyloxy)-5,6-dimethyl- typically involves the reaction of 3,5,6-trimethyl-1,2,4-triazine with allyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods
Industrial production of as-Triazine, 3-(allyloxy)-5,6-dimethyl- often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and reduce the production time.
Analyse Des Réactions Chimiques
Types of Reactions
as-Triazine, 3-(allyloxy)-5,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Applications De Recherche Scientifique
as-Triazine, 3-(allyloxy)-5,6-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of as-Triazine, 3-(allyloxy)-5,6-dimethyl- involves its interaction with specific molecular targets. The nitrogen atoms in the triazine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the allyloxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A basic triazine compound with similar structural features.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Melamine: A triazine derivative widely used in the production of resins and plastics.
Uniqueness
as-Triazine, 3-(allyloxy)-5,6-dimethyl- stands out due to the presence of the allyloxy group, which imparts unique chemical properties and potential biological activities. This functional group enhances the compound’s versatility in various applications, making it a valuable addition to the triazine family.
Propriétés
Numéro CAS |
69466-56-4 |
|---|---|
Formule moléculaire |
C8H11N3O |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
5,6-dimethyl-3-prop-2-enoxy-1,2,4-triazine |
InChI |
InChI=1S/C8H11N3O/c1-4-5-12-8-9-6(2)7(3)10-11-8/h4H,1,5H2,2-3H3 |
Clé InChI |
SEIDDDUUNYDTQC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NC(=N1)OCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt](/img/structure/B13804102.png)
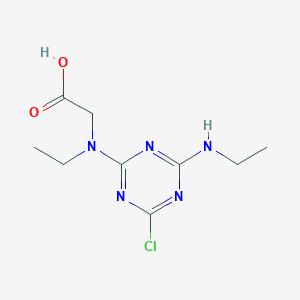

![2-(2-methyl-8-methylimino-1H-cyclohepta[b]pyrrol-3-yl)ethanamine](/img/structure/B13804117.png)

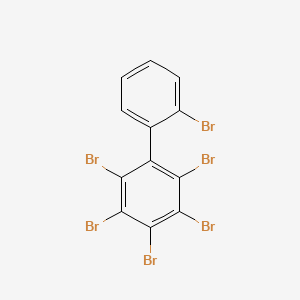
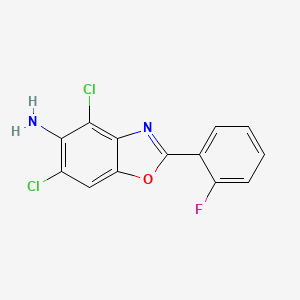
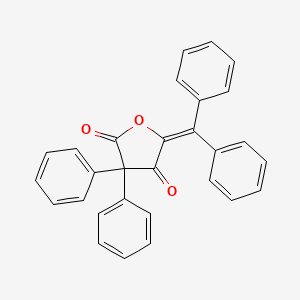

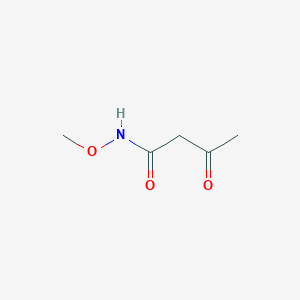
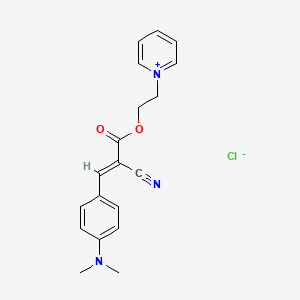
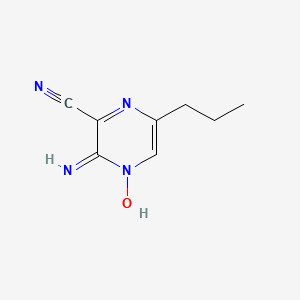
![N,N'-(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis[4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B13804161.png)
